14-デオキシ-11,12-ジデヒドロアンドログラフォリド

説明

Synthesis Analysis

14-Deoxy-11,12-didehydroandrographolide has been synthesized from naturally occurring andrographolide. Analogues of this compound were developed to evaluate cytotoxicity against various cancer cell lines, including cholangiocarcinoma, demonstrating the importance of structural modification in drug development (Sudarat Sombut et al., 2017).

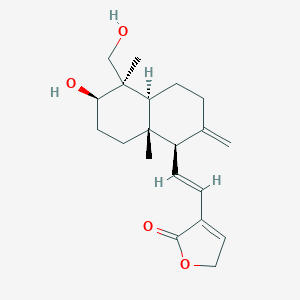

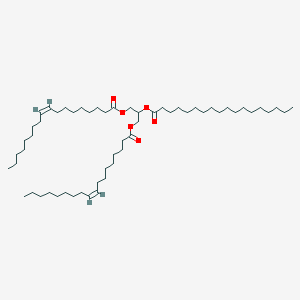

Molecular Structure Analysis

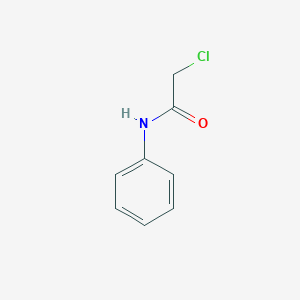

The crystal structure of 14-deoxy-11,12-didehydroandrographolide has been determined using X-ray structure analysis. It crystallizes in the trigonal space group and features trans-fused six-membered rings in chair conformation and a planar furan ring (V. Gupta et al., 1993).

Chemical Reactions and Properties

Research on the compound's chemical reactions is not extensively documented. However, its biological activities, such as cytotoxic effects and impact on gene expression related to cell cycle regulation, have been explored (Mei Lan Tan et al., 2012).

Physical Properties Analysis

Detailed studies on the physical properties of 14-deoxy-11,12-didehydroandrographolide, such as melting point, solubility, or specific optical rotation, are not readily available in the current literature.

Chemical Properties Analysis

14-Deoxy-11,12-didehydroandrographolide exhibits various biological activities, including cytotoxicity against cancer cells and potential effects on gene expression related to cell cycle arrest. Its interaction with biological systems indicates a complex chemical behavior that influences cellular mechanisms (H. Tan et al., 2016).

科学的研究の応用

脂肪肝疾患の治療

14-デオキシ-11,12-ジデヒドロアンドログラフォリド(deAND)は、脂肪肝疾患の軽減に有望な結果を示しています。ある研究では、高脂肪・高コレステロール食を与えられた雄マウスにdeANDを補給したところ、血漿アラニンアミノトランスフェラーゼ活性と肝臓コレステロール蓄積が減少しました。 この化合物は、腫瘍核因子-αおよび組織学的病変も減少させ、脂肪肝炎および肝臓損傷の治療薬としての可能性を示しています .

抗酸化活性

同じ研究では、deANDの抗酸化特性も強調されています。核因子エリスロイド2関連因子2(Nrf2)mRNAの発現、ヘムオキシゲナーゼ-1タンパク質の発現、グルタチオンペルオキシダーゼおよびグルタチオンレダクターゼの活性を増加することがわかりました。 これらの酵素は、肝臓を酸化ストレスから保護する上で重要な役割を果たしているため、deANDは酸化損傷に関連する状態の管理に有益である可能性があります .

抗炎症効果

deAND治療は、肝臓における抗炎症効果と関連付けられています。肝臓における炎症のマーカーである、増加したNOD様受容体タンパク質3(NLRP3)、カスパーゼ-1、およびインターロイキン-1βタンパク質レベルを抑制しました。 これは、deANDが炎症性肝疾患の治療に役立つ可能性があることを示しています .

バイオフィルム形成の阻害

研究では、deANDが、感染症の原因となる一般的な病原菌である緑膿菌によるバイオフィルム形成を阻害できることが示されています。 アジスロマイシンやゲンタマイシンなどの抗生物質と組み合わせて使用すると、deANDはバイオフィルムの生成を大幅に減少させるため、バイオフィルム関連感染症に対する薬物分子としての可能性があります .

抗菌活性

バイオフィルムに対する効果に加えて、deANDは伝統的にさまざまな感染症の治療に使用されてきました。deANDは細菌の増殖を直接阻害しませんが、バイオフィルムの形成と感染の拡大に不可欠な細菌のクオラムセンシングコミュニケーションに影響を与えます。 これは、deANDが抗菌用途に関するさらなる研究の候補であることを意味しています .

分析用標準品

14-デオキシ-11,12-ジデヒドロアンドログラフォリドは、アンドログラフィス・パニキュラータの植物材料および市販製品の品質管理における分析用標準品として役立ちます。 高速液体クロマトグラフィー技術では、deANDを使用して、この化合物を含むハーブ製剤の一貫性と効力を確保しています .

作用機序

Target of Action

14-Deoxy-11,12-didehydroandrographolide, a major component of the traditional medicinal plant Andrographis paniculata, has been shown to target various cellular components and signaling pathways. It has been found to interact with Toll-like receptor 4 (TLR4) and nuclear factor kappa B (NF-κB) signaling pathways, which play crucial roles in inflammation and immune responses . It also targets the Transforming Growth Factor Beta 1 (TGF-β1) and SMAD family member 2 (Smad2) signaling pathways, which are involved in cellular proliferation, differentiation, and apoptosis .

Mode of Action

14-Deoxy-11,12-didehydroandrographolide interacts with its targets to modulate their activity and induce changes in cellular processes. For instance, it has been shown to suppress the activity of the TLR4/NF-κB and TGF-β1/Smad2 signaling pathways, thereby reducing inflammation and fibrosis . It also inhibits the replication of the H5N1 virus by restraining the nuclear export of viral ribonucleoprotein complexes .

Biochemical Pathways

The compound affects several biochemical pathways. It modulates the TLR4/NF-κB and TGF-β1/Smad2 signaling pathways, leading to reduced inflammation and fibrosis . It also impacts the insulin cascade, exhibiting antihyperglycemic activity . Furthermore, it inhibits the quorum sensing pathway in Pseudomonas aeruginosa, preventing biofilm development .

Pharmacokinetics

It is known that related compounds, such as andrographolide, are slightly absorbed into the blood circulation and exhibit poor oral bioavailability . This suggests that 14-Deoxy-11,12-didehydroandrographolide may have similar pharmacokinetic properties.

Result of Action

14-Deoxy-11,12-didehydroandrographolide has been shown to induce robust apoptosis in leukemic cells . It increases the activation of caspase-3 and caspase-9, leading to programmed cell death . It also effectively increases the sub-G0-G1 population in treated cells, indicating cell cycle arrest . In addition, it exerts anti-influenza A virus activity and inhibits the replication of the H5N1 virus .

Action Environment

The action of 14-Deoxy-11,12-didehydroandrographolide can be influenced by various environmental factors. For instance, the compound’s efficacy against influenza A virus was found to be more potent when treatment was initiated at certain time points before infection . .

Safety and Hazards

The safety data sheet of 14-Deoxy-11,12-didehydroandrographolide advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

特性

IUPAC Name |

4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h5-6,9,15-17,21-22H,1,4,7-8,10-12H2,2-3H3/b6-5+/t15-,16+,17-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJAJFVLHDIEHF-CRBRZBHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2/C=C/C3=CCOC3=O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347789 | |

| Record name | 14-Deoxy-11,12-dehydroandrographolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42895-58-9 | |

| Record name | 14-Deoxy-11,12-dehydroandrographolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042895589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14-Deoxy-11,12-dehydroandrographolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14-DEOXY-11,12-DEHYDROANDROGRAPHOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S0X4YZJ0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propan-2-yl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B31349.png)

![Methyl (2S)-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B31357.png)

![9,10-Anthracenedione, 1,8-bis[(4-methylphenyl)amino]-](/img/structure/B31359.png)

![1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI)](/img/structure/B31376.png)

![2-[[(8R,9S,13S,14S,17S)-13-methyl-3-(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane](/img/structure/B31380.png)